tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-6,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYAEKCJLVFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Carbamate Synthesis via Activation of Carbamic Acid Derivatives
Method Overview:
Classical synthesis of carbamates involves the activation of carbamic acid derivatives or related intermediates, followed by nucleophilic attack by amines. This approach often employs reagents such as carbonyldiimidazole (CDI) , phosgene derivatives , or alkoxycarbonylating agents .
- Activation of carbamic acid or carbamoyl chlorides with reagents like CDI to form reactive intermediates.
- Nucleophilic attack by the cyclopentylamine derivative bearing the cyanomethyl group.
- Final deprotection or purification steps.
- Well-established, high-yielding, and straightforward.
- Suitable for large-scale synthesis.
- Use of potentially hazardous reagents (e.g., phosgene derivatives).
- Requires careful control of reaction conditions to prevent side reactions.
Modern Approaches Using Carbon Dioxide and Three-Component Couplings
Method Overview:
Innovative methodologies involve direct carbamate formation from primary amines, carbon dioxide, and alkyl halides , often facilitated by cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF .
- Bubbling CO₂ into a mixture of primary amine and alkyl halide in the presence of base.
- Formation of carbamate intermediates via three-component coupling .
- This method offers a greener alternative, utilizing CO₂ as a carbon source.
- Demonstrated efficiency in synthesizing N-alkyl carbamates.
- Minimized overalkylation due to the stabilizing effect of tetrabutylammonium cations.
- Environmentally friendly.
- Shortened synthetic routes.
- High functional group tolerance.
- Requires specialized conditions (CO₂ bubbling, inert atmosphere).
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional carbamate synthesis | Carbamic acids, CDI, phosgene derivatives | Reflux, inert atmosphere | Well-established, scalable | Hazardous reagents, side reactions |
| Activated mixed carbonates | p-Nitrophenyl chloroformate, bases (TEA, DMAP) | Mild, room temperature | High yields, mild conditions | Intermediate preparation required |
| CO₂-based coupling | Primary amines, CO₂, cesium carbonate, TBAI | Ambient, CO₂ bubbling | Green, short route | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is a chemical compound with potential applications in scientific research, including uses as an intermediate in synthesizing organic compounds.
Overview
this compound is a carbamate derivative with the molecular formula . Carbamates are a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Scientific Research Applications
- Chemistry this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine There is ongoing research to explore its potential as a drug candidate for treating various diseases.
- Industry It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
this compound can be compared to other carbamate derivatives:
- tert-Butyl carbamate: A simpler carbamate with similar protective group properties but lacking the cyclopentyl and cyanomethyl functionalities.
- N-Boc-aminoacetonitrile: Another carbamate derivative with a cyanomethyl group, used in peptide synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological system in which it is used. The cyanomethyl group and the carbamate moiety play crucial roles in its binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Research Findings and Trends
- Ring Size vs. Bioactivity : Cyclopentyl derivatives (e.g., 847416-99-3) balance strain and stability, making them versatile in drug discovery. Larger rings (e.g., cyclohexyl) improve metabolic stability but may reduce target binding efficiency .
- Substituent Effects: Electron-withdrawing groups (e.g., oxo) enhance electrophilicity for nucleophilic attacks, while amino groups improve solubility and receptor interactions .
- Safety Considerations : Compounds with reactive groups (e.g., chlorosulfonyl) require specialized handling, whereas Boc-protected analogs are generally stable and user-friendly .
Biological Activity
tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on enzyme interactions, receptor binding, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H23N3O3
- Molecular Weight : Approximately 281.35 g/mol
- Structural Features : The compound features a tert-butyl group, a cyanomethyl substituent, and a cyclopentyl ring, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Binding : Preliminary studies indicate that this compound may interact with cellular receptors, potentially modulating signal transduction pathways critical for cellular function and homeostasis.
Enzyme Interaction Studies
Research has shown that this compound exhibits significant inhibitory effects on specific enzymes. For instance:
- Enzyme Targeting : The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Receptor Binding Assays
In vitro studies have indicated that this compound may bind to various receptors, influencing cellular responses:
- Binding Affinity : Initial findings suggest that the compound has a moderate affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
Therapeutic Potential
Due to its biological activity, this compound is being explored as a lead compound in drug development:
- Pharmaceutical Development : Its unique structure allows for modifications that could enhance efficacy and selectivity against specific targets. Ongoing research aims to optimize its pharmacokinetic properties and therapeutic index .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct advantages:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[1-(cyanomethyl)cyclopentyl]carbamate | C14H23N3O3 | Similar structure but different substitution pattern |
| Tert-butyl (cyanomethyl)(methyl)carbamate | C12H19N3O2 | Contains methyl instead of cyclopentyl group |
| Tert-butyl cis-N-3-(cyanomethyl)cyclopentylcarbamate | C14H23N3O3 | Geometric isomer with potential differences in biological activity |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a therapeutic agent:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound with high purity and yield. These methods are crucial for facilitating further biological testing .
- Pharmacological Profiles : The compound's pharmacological profiles are being established through both in vitro and in vivo studies, assessing its efficacy against specific disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
